3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate
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Overview
Description
3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a urea derivative and a phenylcarbamate moiety, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,5-dimethoxyaniline with isocyanate to form the urea derivative. This intermediate is then reacted with cyclohexyl isocyanate and phenyl chloroformate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylcarbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea or carbamate derivatives.
Scientific Research Applications
3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit protein kinases, resulting in the modulation of signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl methylcarbamate
- 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl ethylcarbamate
Uniqueness
3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.
Biological Activity
3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate is a complex organic compound that falls within the categories of carbamates and ureas. Its molecular formula is C22H27N3O5, and it is characterized by a cyclohexyl group linked to a phenylcarbamate moiety, which is further substituted with a urea group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Urea Linkage : This can be achieved by reacting an appropriate isocyanate with an amine.
- Attachment of the Cyclohexyl Group : The cyclohexyl moiety is introduced through nucleophilic substitution.
- Formation of the Carbamate : The final step involves the reaction of the intermediate with a phenolic compound.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, it can modulate their function.
- Anti-inflammatory Effects : It may inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses.
In Vitro Studies
Recent studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Cytotoxicity : Compounds structurally related to this carbamate have shown varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar urea linkages demonstrated IC50 values ranging from 6.5 µM to over 20 µM against different cell lines .
- Antimicrobial Activity : Some derivatives have exhibited significant antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli, indicating that modifications to the phenolic structure can enhance activity .
Data Table: Biological Activity Summary
Case Studies
-
Anti-inflammatory Study :
A study investigated the anti-inflammatory effects of similar carbamate derivatives, revealing that they significantly attenuated lipopolysaccharide-induced NF-κB activation in vitro. The most effective compounds showed over 15% inhibition compared to controls . -
Cytotoxicity Assessment :
In another study, compounds related to this structure were tested against HepG2 liver cancer cells. The results indicated that certain substitutions on the phenolic ring could lead to enhanced cytotoxic effects, with some compounds inducing apoptosis at low concentrations .
Properties
IUPAC Name |
[3-[(3,5-dimethoxyphenyl)carbamoylamino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-28-19-12-17(13-20(14-19)29-2)24-21(26)23-16-9-6-10-18(11-16)30-22(27)25-15-7-4-3-5-8-15/h3-5,7-8,12-14,16,18H,6,9-11H2,1-2H3,(H,25,27)(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLDZKPLWVYENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.